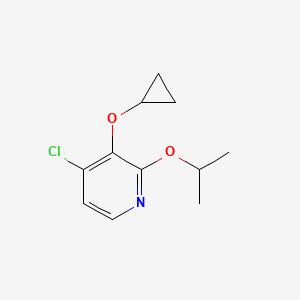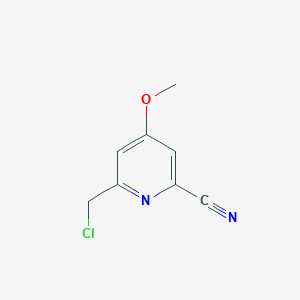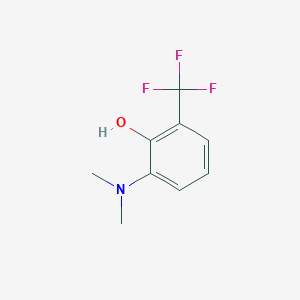![molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is a deuterated analog of an amino acid, where the hydrogen atoms in the acetyl group are replaced with deuterium. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful for specific research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can be achieved through the Strecker synthesis, a well-known method for preparing amino acids. The process involves the following steps:
Formation of an imine: An aldehyde reacts with ammonia to form an imine.
Addition of cyanide: The imine reacts with cyanide ion to form an α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed to yield the desired amino acid
Industrial Production Methods
Industrial production of deuterated compounds typically involves the use of deuterated reagents and solvents. For this compound, deuterated acetic anhydride can be used to introduce the trideuterioacetyl group. The process involves:
Acetylation: The amino acid is acetylated using deuterated acetic anhydride under controlled conditions.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trideuterioacetyl group back to the original acetyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the original acetylated amino acid.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.
作用機序
The mechanism of action of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid involves its interaction with biological molecules. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to altered biological activity .
類似化合物との比較
Similar Compounds
2-Aminobutyric acid: A non-deuterated analog with similar structure but different isotopic composition.
4-(Nitroso(vinyl)amino)butanoic acid: Another amino acid derivative with different functional groups.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it valuable for specific research applications where isotope effects are of interest.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3 |
InChIキー |
WZVZUKROCHDMDT-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O |
正規SMILES |
CCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)







